[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-methylsulfanylpurin-9-yl)oxolan-2-yl]methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3’,5’-Tri-O-acetyl-6-S-methyl-6-thio-guanosine is a purine nucleoside analog. Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies. The anticancer mechanisms in this process rely on inhibition of DNA synthesis and induction of apoptosis . This compound has also been studied for its efficacy in disrupting viral RNA synthesis and inhibiting the replication of Hepatitis C Virus (HCV).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’,5’-Tri-O-acetyl-6-S-methyl-6-thio-guanosine involves multiple steps. One common method includes the acetylation of guanosine derivatives. The reaction typically involves the use of acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out at room temperature, and the product is purified through crystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs .
Chemical Reactions Analysis
Types of Reactions: 2’,3’,5’-Tri-O-acetyl-6-S-methyl-6-thio-guanosine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the acetyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Pyridine as a solvent and catalyst at room temperature.
Major Products:
Oxidation: Formation of oxidized guanosine derivatives.
Reduction: Formation of reduced guanosine derivatives.
Substitution: Formation of substituted guanosine derivatives with different functional groups.
Scientific Research Applications
2’,3’,5’-Tri-O-acetyl-6-S-methyl-6-thio-guanosine has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and nucleoside analog studies.
Biology: Studied for its role in DNA synthesis inhibition and apoptosis induction.
Medicine: Investigated for its antitumor activity and potential use in cancer therapy.
Industry: Utilized in the production of antiviral drugs targeting Hepatitis C Virus (HCV) replication.
Mechanism of Action
The mechanism of action of 2’,3’,5’-Tri-O-acetyl-6-S-methyl-6-thio-guanosine involves its incorporation into DNA and RNA, leading to the inhibition of DNA synthesis and induction of apoptosis. The compound targets specific enzymes involved in nucleic acid synthesis, disrupting the replication process and leading to cell death .
Comparison with Similar Compounds
- 2’,3’,5’-Tri-O-acetyl-6-thio-guanosine
- 2’,3’,5’-Tri-O-acetyl-6-S-methyl-6-thio-adenosine
- 2’,3’,5’-Tri-O-acetyl-6-S-methyl-6-thio-cytidine
Comparison: 2’,3’,5’-Tri-O-acetyl-6-S-methyl-6-thio-guanosine is unique due to its specific substitution pattern and the presence of the sulfur atom in the guanosine structure. This modification enhances its antitumor and antiviral activities compared to other similar compounds .
Properties
Molecular Formula |
C17H21N5O7S |
---|---|
Molecular Weight |
439.4 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-methylsulfanylpurin-9-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C17H21N5O7S/c1-7(23)26-5-10-12(27-8(2)24)13(28-9(3)25)16(29-10)22-6-19-11-14(22)20-17(18)21-15(11)30-4/h6,10,12-13,16H,5H2,1-4H3,(H2,18,20,21)/t10-,12-,13-,16-/m1/s1 |
InChI Key |
SQONPMBTLDPPNE-XNIJJKJLSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(N=C3SC)N)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(N=C3SC)N)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.